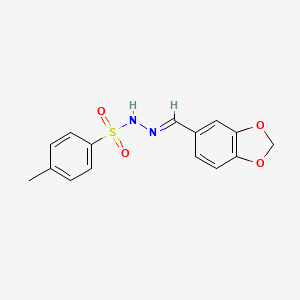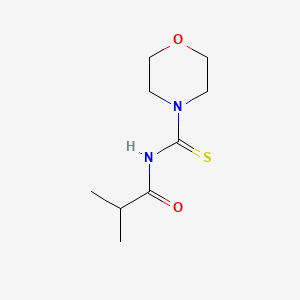
7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline and quinolinedione derivatives often involves palladium-catalyzed oxidative carbonylation or intramolecular cyclization reactions. For instance, palladium-catalyzed cyclization-alkoxycarbonylation has been used to synthesize various quinoline-4-one derivatives, showcasing the versatility of palladium-catalyzed reactions in constructing complex quinoline scaffolds (Costa et al., 2004). Similarly, oxidative demethylation with cerium(IV) ammonium nitrate has been employed to synthesize quinolinediones, demonstrating the role of oxidative conditions in the synthesis of quinoline derivatives (Kitahara et al., 1997).
Molecular Structure Analysis
The molecular structure of quinolinedione derivatives has been extensively studied, revealing conformational and configurational disorders. For example, conformational analysis has shown that the heterocyclic ring in these compounds adopts configurations intermediate between envelope and half-chair forms, leading to positional disorder (Cuervo et al., 2009). Such studies are crucial for understanding the structural basis of the chemical reactivity and properties of quinolinediones.
Chemical Reactions and Properties
Quinolinediones participate in various chemical reactions due to their reactive quinolinedione core. The Beckmann reaction, for example, has been observed to proceed anomalously in a series of oximes of quinolinediones, leading to unexpected synthesis outcomes, which highlights the unique reactivity of the quinolinedione moiety in complex synthetic pathways (Tolkunov et al., 2004).
Physical Properties Analysis
The physical properties of quinolinediones, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration and substituents. X-ray diffraction analyses provide insights into the crystal structures of these compounds, revealing the influence of molecular symmetry and intermolecular interactions on their physical state and stability.
Chemical Properties Analysis
The chemical properties of 7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione include its redox behavior, electronic structure, and interaction with biological molecules. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can offer comprehensive insights into the electronic properties and potential biological activities of quinolinediones (Berlin et al., 2005). These studies are pivotal for understanding the pharmacological potential of quinolinediones, despite the exclusion of direct applications in drug discovery.
Applications De Recherche Scientifique
Synthesis Techniques
Researchers have developed methods for synthesizing quinolinedione derivatives, which are valuable for their diverse applications in pharmaceutical and industrial fields. For instance, Kitahara et al. (1997) detailed the synthesis of 4-phenyl-5,8-quinolinediones through oxidative demethylation processes using cerium(IV) ammonium nitrate. These methodologies are foundational for creating compounds with potential therapeutic properties or chemical reactivity (Kitahara et al., 1997).
Structural and Optical Properties
Studies on the structural and optical properties of quinoline derivatives have been conducted to understand their potential in material science and electronics. Zeyada et al. (2016) investigated the properties of quinoline derivatives thin films, finding applications in optoelectronic devices due to their polycrystalline nature and nanocrystalline dispersion in amorphous matrices (Zeyada et al., 2016).
Anticancer Activity
Quinolinedione derivatives have been studied for their anticancer activity. Kadela-Tomanek et al. (2018) explored the cytotoxic and molecular docking studies of 6,7-dichloro-2-methyl-5,8-quinolinedione, highlighting its potential against certain cancer cell lines. The structural modifications introduced to quinolinedione significantly influence its bioactivity, offering a pathway for developing new anticancer agents (Kadela-Tomanek et al., 2018).
Photophysical Properties
Quinoline derivatives' photophysical properties have been analyzed for their potential use in fluorescent materials and sensors. Padalkar and Sekar (2014) synthesized quinoline-containing benzimidazole and benzothiazole moieties and studied their emission properties, revealing their utility in developing new fluorescent materials with high thermal stability and large Stokes shifts (Padalkar & Sekar, 2014).
Chemical Reactivity and Molecular Structure
Investigations into the chemical reactivity and molecular structure of quinoline derivatives have led to insights into their applications in drug design and synthesis. The work by Abad et al. (2021) on isoxazolequinoxaline derivatives illustrates the importance of structural analysis in understanding the molecular interactions and potential biological activities of these compounds (Abad et al., 2021).
Propriétés
IUPAC Name |
7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-20-11-16(12-21(29-2)24(20)30-3)17-13-22(27)25-18-9-15(10-19(26)23(17)18)14-7-5-4-6-8-14/h4-8,11-12,15,17H,9-10,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOIAMAPUQKKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)
